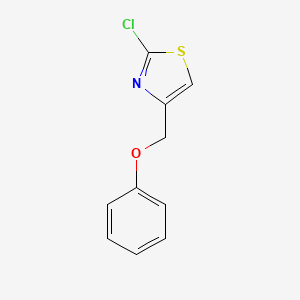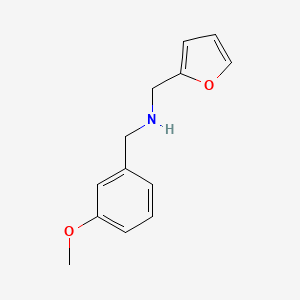
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one, also known as HPO, is a synthetic compound that has gained attention in the scientific community for its potential use in medical research. HPO is a heterocyclic compound that contains an oxazine ring and a phenylethynyl group. This compound has been synthesized using various methods, and ongoing research is exploring its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Transformation
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one is involved in various chemical synthesis processes. It reacts with phenylmalonyl dichloride and 3-phenylpropynamide to produce different compounds, including malonamic acid esters, and undergoes transformations with nucleophiles like hydrazine to form 1,2,4-triazole. These reactions are crucial in the synthesis of more complex molecules and have applications in developing new pharmaceuticals and materials (Komarov et al., 2005).
Acid Properties and Biological Media Behavior
The compound exhibits properties of weak OH acids and is easily methylated to form 4-methoxy derivatives. Its behavior in biological media, mainly existing in neutral form, is significant for its potential applications in biological and pharmaceutical research (Lalaev et al., 2006).
Formation of Carboxyketenes
In studies exploring carboxyketenes, 4-hydroxy-1,3-oxazin-6-ones have been used to prepare new derivatives and investigate their reactions under thermal conditions. This research is relevant for understanding the formation and stability of various ketenes, which are valuable in organic synthesis and material science (George et al., 2007).
Antimicrobial Activity
Research into the antimicrobial properties of 4-hydroxy-6H-oxazin-6-ones has shown significant bactericidal activity against bacteria like Staphylococcus aureus. These findings are vital for the development of new antibiotics and treatments for bacterial infections (Chernov et al., 2017).
Hydroxyapatite Catalyzed Cyclization
The compound's use in hydroxyapatite catalyzed cyclization processes for synthesizing oxazine derivatives is another area of research. This method is important for creating various organic compounds efficiently and sustainably (Thirunarayanan, 2014).
Chiral Oxazinones Synthesis
4-Hydroxy-5-phenyl-2-(phenylethynyl)-6H-1,3-oxazin-6-one is used in synthesizing chiral oxazinones, contributing to the study of stereochemistry and the development of chiral compounds in pharmaceutical and material sciences (Chang et al., 1994).
Synthesis of Novel Derivatives
The compound plays a role in the synthesis of novel derivatives, such as benzoxazinone derivatives, highlighting its versatility and importance in creating new compounds for various applications (Guguloth, 2021).
Propiedades
IUPAC Name |
4-hydroxy-5-phenyl-2-(2-phenylethynyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO3/c20-17-16(14-9-5-2-6-10-14)18(21)22-15(19-17)12-11-13-7-3-1-4-8-13/h1-10,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVFQHUHVDYTMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=NC(=C(C(=O)O2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2435753.png)
![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2435754.png)

![5-({[2-(4-Chlorophenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2435759.png)
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2435760.png)
![6-(4-Pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2435761.png)



![4-[1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carbonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2435767.png)
![N-{4-[2,4-di(tert-pentyl)phenoxy]butyl}-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2435768.png)

